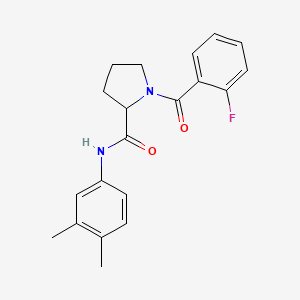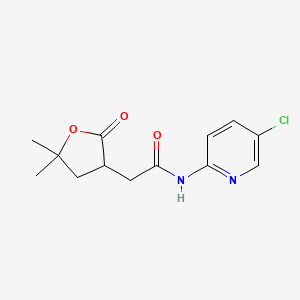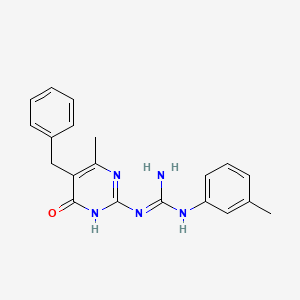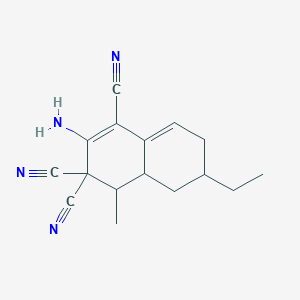![molecular formula C12H20ClNO2 B6082049 {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been studied extensively for its effects on the central nervous system (CNS). The purpose of
作用機序
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride activates nAChRs by binding to the receptor's agonist binding site. This results in the opening of the receptor's ion channel, leading to an influx of cations such as calcium and sodium. This ion influx can trigger downstream signaling pathways, leading to a variety of cellular responses. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been shown to have a higher affinity for neuronal-type nAChRs than muscle-type nAChRs, suggesting that it may have specific effects on the CNS.
Biochemical and Physiological Effects:
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride can increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In vivo studies have shown that {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride can improve cognitive performance in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has also been shown to have analgesic effects, potentially through its activation of nAChRs in the pain pathway.
実験室実験の利点と制限
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has several advantages for use in lab experiments. It is a potent and selective activator of nAChRs, allowing for specific investigations into the function and regulation of these receptors. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to the use of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride. Its effects on nAChRs can be complex and may vary depending on the receptor subtype, making it important to carefully design experiments to investigate specific questions. Additionally, {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
将来の方向性
There are many potential future directions for research on {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the mechanisms underlying its cognitive-enhancing effects and to determine whether it could be a viable treatment option. Another area of interest is the role of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride in pain pathways. Studies are needed to investigate its potential as an analgesic and to determine whether it could be a useful tool for managing pain. Additionally, further studies are needed to investigate the effects of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride on nAChRs in different tissues and to determine whether it could have potential applications beyond the CNS.
合成法
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is synthesized by reacting 3-(dimethylamino)propyl chloride with 4-hydroxybenzyl alcohol in the presence of a base, followed by purification with hydrochloric acid. The yield of {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is typically around 50-60%.
科学的研究の応用
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been used in a variety of scientific research applications, including studies on nAChRs, neurotransmitters, and the CNS. It has been shown to activate both muscle-type and neuronal-type nAChRs, making it a useful tool for studying the function and regulation of these receptors. {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has also been used to investigate the role of acetylcholine in the CNS, including its effects on learning and memory, attention, and arousal.
特性
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12;/h4-7,14H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMIXWKHTUKTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6081966.png)

![2,3,5-trimethyl-6-phenyl-1-(3-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B6081979.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-difluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6081984.png)
![N-butyl-3-{[(1H-indol-4-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6081991.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6081994.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B6081997.png)
![ethyl 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6082003.png)

![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6082021.png)

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)

